2-Bromo-6-(hydroxy(phenyl)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(hydroxy(phenyl)methyl)phenol is an organic compound that belongs to the class of bromophenols It consists of a bromine atom, a hydroxyl group, and a phenylmethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(hydroxy(phenyl)methyl)phenol can be achieved through several methods. One common approach involves the bromination of 2-hydroxybenzyl alcohol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(hydroxy(phenyl)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated phenols. Substitution reactions can result in various substituted phenols depending on the nucleophile used .
Scientific Research Applications
2-Bromo-6-(hydroxy(phenyl)methyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(hydroxy(phenyl)methyl)phenol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: Lacks the phenylmethyl group and has different reactivity and applications.
6-Bromo-2-hydroxybenzyl alcohol: Similar structure but with different functional groups.
2,6-Dibromophenol: Contains an additional bromine atom, leading to different chemical properties.
Uniqueness
Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C13H11BrO2 |
---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
2-bromo-6-[hydroxy(phenyl)methyl]phenol |
InChI |
InChI=1S/C13H11BrO2/c14-11-8-4-7-10(13(11)16)12(15)9-5-2-1-3-6-9/h1-8,12,15-16H |
InChI Key |
HVVHQPVHBFATNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.